1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Description
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzothiazole ring, have been found to target cyclooxygenase (cox) enzymes .
Mode of Action
Similar compounds have been shown to suppress cox enzymes . These enzymes are responsible for converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The suppression of cox enzymes by similar compounds would affect the production of thromboxane, prostaglandins, and prostacyclin . These molecules play crucial roles in inflammation, pain perception, and blood clotting.
Result of Action
The suppression of cox enzymes by similar compounds would likely result in reduced production of thromboxane, prostaglandins, and prostacyclin . This could potentially lead to reduced inflammation and pain perception.
Biochemical Analysis
Biochemical Properties
For instance, some thiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-19-13-14-22(32-2)24-25(19)33-27(28-24)30-17-15-29(16-18-30)26(31)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,23H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNOYMBCDUBIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.